molecular formula C48H69N13O13S2 B607431 Felypressin Acetate CAS No. 914453-97-7

Felypressin Acetate

Cat. No.: B607431
CAS No.: 914453-97-7
M. Wt: 1100.278
InChI Key: ZONQCMCHGLZABI-DHSVNZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Felypressin Acetate is a synthetic nonapeptide analog of lypressin or vasopressin. It is composed of cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. This compound is primarily used as a vasoconstrictor in local anesthetic injections for dental procedures and as a hemostatic agent .

Scientific Research Applications

Felypressin Acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and folding.

    Biology: Investigated for its role in vasoconstriction and its effects on various biological systems.

    Medicine: Used in dental procedures as a vasoconstrictor and hemostatic agent. .

Safety and Hazards

Felypressin Acetate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, the affected area should be washed immediately with water and mild soap .

Future Directions

While the future directions for Felypressin Acetate are not explicitly mentioned in the search results, it is noted that this compound is a synthetic analog of lypressin or vasopressin, which has been widely studied . Therefore, future research could potentially focus on further understanding the mechanisms of this compound and exploring its potential applications in medical and dental procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Felypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between the cysteine residues is formed through oxidation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Felypressin Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the fully synthesized and correctly folded this compound with the desired biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Felypressin Acetate is unique due to its selective vasoconstrictor activity with minimal antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .

Properties

IUPAC Name

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQCMCHGLZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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